N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide
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Overview
Description
N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide: is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using classical methods such as the Skraup, Doebner-Miller, or Friedländer synthesis.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction.
Cyclopentyl Substitution: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Bases such as potassium carbonate or sodium hydride are commonly used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-tubercular agent. It has shown significant activity against Mycobacterium tuberculosis in vitro.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s unique structural features make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For example, in its role as an anti-tubercular agent, the compound inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts cell wall integrity, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide .
- Quinolinyl-pyrazoles .
Uniqueness
N-cyclopentyl-2-(pyridin-3-yl)quinoline-4-carboxamide is unique due to its specific combination of a quinoline core, a pyridine ring, and a cyclopentyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N3O |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-pyridin-3-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N3O/c24-20(22-15-7-1-2-8-15)17-12-19(14-6-5-11-21-13-14)23-18-10-4-3-9-16(17)18/h3-6,9-13,15H,1-2,7-8H2,(H,22,24) |
InChI Key |
XEDVGHMXXINCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CN=CC=C4 |
Origin of Product |
United States |
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